
2-(benzylthio)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds related to pyrazole-acetamide derivatives are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry. These compounds, including those with tetrahydrofuran and benzothiazole moieties, have been synthesized and analyzed to understand their structural and chemical properties.
Synthesis Analysis
The synthesis of pyrazole-acetamide derivatives often involves multi-step reactions, starting from basic heterocyclic scaffolds like pyrazole, benzothiazole, or imidazole, which are further functionalized with various substituents including acetamide groups, to yield the desired compounds (Duran & Canbaz, 2013).
Molecular Structure Analysis
Structural characterization of these compounds typically involves spectroscopic methods such as NMR, IR, and sometimes X-ray crystallography. These techniques provide detailed information about the molecular conformation, arrangement of functional groups, and overall molecular geometry. For example, crystal structure analysis can reveal the presence of intramolecular hydrogen bonding and other non-covalent interactions that stabilize the compound's structure (Sebhaoui et al., 2020).
Chemical Reactions and Properties
The reactivity of pyrazole-acetamide derivatives can vary significantly depending on the substituents attached to the core structure. These compounds can undergo various chemical reactions, including condensation, cyclization, and nucleophilic substitution, leading to a wide range of products with potential biological activities. The presence of electron-donating or withdrawing groups can significantly affect their chemical properties and reactivity (Youssef, 2009).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and stability, are crucial for their practical applications. Solvent-dependent properties, like (Z)/(E)-isomerism, can also be observed in some cases, affecting the compounds' physical characteristics and their biological activity (Papageorgiou et al., 1998).
Chemical Properties Analysis
The chemical properties, such as acidity (pKa), reactivity towards other chemical species, and the potential for forming derivatives, are critical for understanding the behavior of these compounds in biological systems. The pKa values, for instance, can influence the compound's ionization state in physiological conditions, affecting its absorption, distribution, metabolism, and excretion (ADME) properties (Duran & Canbaz, 2013).
作用機序
将来の方向性
特性
IUPAC Name |
2-benzylsulfanyl-N-[1-(oxolan-3-yl)pyrazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c20-16(12-22-11-13-4-2-1-3-5-13)18-14-8-17-19(9-14)15-6-7-21-10-15/h1-5,8-9,15H,6-7,10-12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPHMMQPQUWWFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NC(=O)CSCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

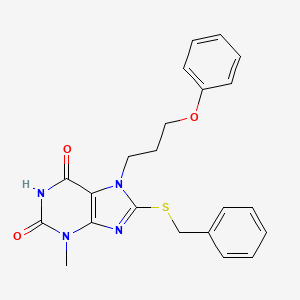
![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-butoxypropan-2-ol dihydrochloride](/img/structure/B2481435.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2481438.png)
![methyl 2-{[4-{[(benzoyloxy)imino]methyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2481439.png)


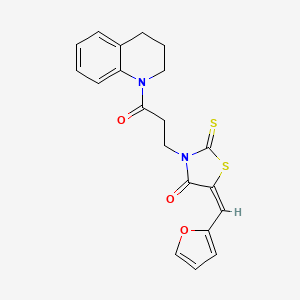
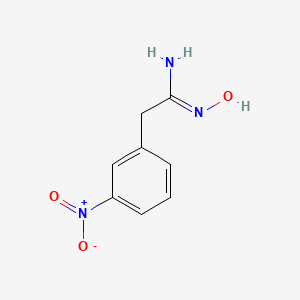
![2-(4-Chlorophenyl)-4-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2481450.png)

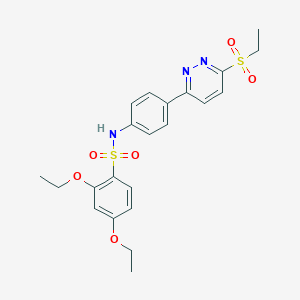
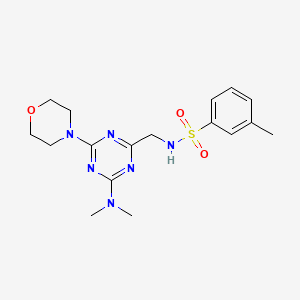
![5-Bromo-2-[1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2481456.png)